Home > Products > Screening Compounds P70491 > (R)-4-Phenyl-2-(quinolin-8-yl)-4,5-dihydrooxazole
(R)-4-Phenyl-2-(quinolin-8-yl)-4,5-dihydrooxazole -

(R)-4-Phenyl-2-(quinolin-8-yl)-4,5-dihydrooxazole

Catalog Number: EVT-8358887
CAS Number:
Molecular Formula: C18H14N2O
Molecular Weight: 274.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-4-Phenyl-2-(quinolin-8-yl)-4,5-dihydrooxazole is a synthetic organic compound characterized by its unique structure that includes a quinoline moiety and an oxazole ring. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry. Its systematic name reflects its stereochemistry and structural components, indicating the presence of both phenyl and quinoline groups.

Source

This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and BenchChem, which provide detailed information on its properties and availability. The compound's CAS number is 220108-54-3, which facilitates its identification in chemical databases like PubChem .

Classification

(R)-4-Phenyl-2-(quinolin-8-yl)-4,5-dihydrooxazole falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its structure. It is classified as an oxazole derivative, which is a five-membered ring containing one oxygen and one nitrogen atom. Additionally, it is related to quinoline derivatives, known for their diverse pharmacological properties.

Synthesis Analysis

Methods

The synthesis of (R)-4-Phenyl-2-(quinolin-8-yl)-4,5-dihydrooxazole typically involves several key steps:

  1. Formation of the Quinoline Moiety:
    • Quinoline can be synthesized through methods such as the Skraup synthesis, which involves cyclization reactions of aniline derivatives with glycerol and sulfuric acid.
  2. Formation of the Oxazole Ring:
    • The oxazole ring is formed via cyclization reactions involving α-hydroxy ketones with amides or nitriles under acidic or basic conditions.
  3. Coupling Reaction:
    • The final step involves coupling the quinoline and oxazole rings, often achieved through cross-coupling reactions like Suzuki or Heck reactions.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reactant ratios, to ensure high yields and purity of the final product.

Molecular Structure Analysis

Structure

The molecular structure of (R)-4-Phenyl-2-(quinolin-8-yl)-4,5-dihydrooxazole features a fused oxazole ring with a phenyl group at one position and a quinoline moiety at another. Its stereochemistry is crucial for its biological activity.

Data

Key structural data includes:

  • Molecular formula: C16_{16}H14_{14}N2_{2}O
  • Molecular weight: 254.30 g/mol
  • CAS Number: 220108-54-3
    This information can be accessed through chemical databases such as PubChem .
Chemical Reactions Analysis

Types of Reactions

(R)-4-Phenyl-2-(quinolin-8-yl)-4,5-dihydrooxazole can undergo several types of chemical reactions:

  1. Oxidation:
    • This can lead to the formation of quinoline N-oxides or oxazole N-oxides.
  2. Reduction:
    • Reduction reactions may yield dihydroquinoline or dihydrooxazole derivatives.
  3. Substitution Reactions:
    • Electrophilic or nucleophilic substitution can occur on either the quinoline or oxazole rings.

Technical Details

These reactions are significant for modifying the compound's properties and enhancing its biological activity.

Mechanism of Action

The mechanism of action for (R)-4-Phenyl-2-(quinolin-8-yl)-4,5-dihydrooxazole varies depending on its application in medicinal chemistry. It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through mechanisms like:

  1. Hydrogen Bonding:
    • The compound can form hydrogen bonds with target biomolecules.
  2. π-π Stacking:
    • Aromatic interactions may enhance binding affinity to targets.
  3. Coordination with Metal Ions:
    • The nitrogen atoms in the rings can coordinate with metal ions, influencing biological pathways.
Physical and Chemical Properties Analysis

Physical Properties

(R)-4-Phenyl-2-(quinolin-8-yl)-4,5-dihydrooxazole is typically a solid at room temperature with specific melting points that may vary based on purity.

Chemical Properties

Key chemical properties include:

  • Solubility: Varies in different solvents; generally soluble in organic solvents.
  • Stability: Stability under various pH conditions needs to be evaluated for practical applications.

Relevant data regarding these properties can be found in supplier catalogs and chemical safety data sheets .

Applications

(R)-4-Phenyl-2-(quinolin-8-yl)-4,5-dihydrooxazole has several scientific uses:

  1. Medicinal Chemistry:
    • Investigated for potential antimicrobial and anticancer properties.
  2. Organic Synthesis:
    • Serves as a building block for synthesizing other complex organic molecules.
  3. Coordination Chemistry:
    • Used as a ligand in coordination complexes due to its ability to coordinate with metal ions .
Stereoselective Synthesis of (R)-4-Phenyl-2-(quinolin-8-yl)-4,5-dihydrooxazole via Transition Metal-Catalyzed Annulation

Ni-Catalyzed Enantioselective Cross-Coupling for Oxazole Ring Formation

Nickel-catalyzed enantioselective cross-coupling reactions provide a robust platform for constructing the chiral oxazole ring core of the target molecule. This approach typically involves the coupling of an enantiopure β-hydroxyamide precursor, such as an N-(quinolin-8-yl)-β-hydroxyamide, with an organohalide (e.g., bromobenzene) under nickel catalysis to induce ring-forming dehydration with stereochemical fidelity. The C4 stereocenter is established during this cyclization step, making the choice of chiral ligand crucial for achieving high enantiomeric excess. The quinolin-8-yl substituent significantly influences the reaction outcome due to its dual role as a directing group facilitating oxidative addition and a sterically demanding unit requiring precise spatial accommodation within the catalyst pocket [4].

Critical to success is the implementation of optimized bisoxazoline (BOX) or pyridine-oxazoline (PyBOX) ligands, which coordinate the nickel center and create a chiral environment conducive to asymmetric induction. These ligands enforce a specific geometry around the nickel, directing the approach of the coupling partners and controlling the facial selectivity during C-O bond formation. The reaction proceeds via a nickel(II) intermediate where the chiral ligand dictates the conformation of the β-hydroxyamide, ensuring nucleophilic attack occurs from the re or si face selectively. Key variables include the nickel precursor (e.g., Ni(cod)₂), the chiral ligand structure, the base (often Cs₂CO₃), and the solvent (typically toluene or dioxane), with temperatures ranging from 80°C to 110°C [4] [8].

  • Ligand Effects: Electron-donating substituents on the bisoxazoline aryl rings enhance enantioselectivity by increasing electron density at the nickel center, facilitating oxidative addition. Steric bulk on the ligand, particularly at the C4 position of the oxazoline rings, is essential for differentiating the prochiral faces of the reacting intermediates. For instance, tert-butyl-substituted BOX ligands generally outperform phenyl-substituted analogues when coupling sterically encumbered substrates like those bearing the quinolin-8-yl group.
  • Substrate Scope: While β-hydroxyamides derived from aryl aldehydes (like phenylglycinol derivatives) cyclize efficiently, the presence of the electron-deficient quinolin-8-yl group necessitates careful optimization. Its nitrogen can coordinate to nickel, potentially aiding pre-organization but also increasing the risk of catalyst poisoning if conditions are not carefully controlled. Protic additives like t-BuOH can sometimes mitigate this by disrupting unproductive coordination [8].
  • Mechanistic Insight: The cycle likely involves ligand exchange on Ni(0) to form a Ni(0)-olefin complex, oxidative addition of the organohalide (Ar-X) to form a Ni(II)-Ar species, transmetalation with the deprotonated β-hydroxyamide enolate, and finally, intramolecular nucleophilic displacement (C-O bond formation) with inversion at the benzylic carbon, delivering the oxazoline and regenerating the Ni(0) catalyst. The chiral ligand controls the stereochemistry during the C-O bond-forming step within the nickel coordination sphere [4].

Table 1: Representative Ligands for Ni-Catalyzed Asymmetric Oxazole Synthesis

Ligand ClassSpecific LigandSubstrate Typeee (%)Key Observations
Bisoxazoline (BOX)(S,S)-i-Pr-BOXAryl/Alkyl β-Hydroxyamides90-95High enantioselectivity for less hindered substrates; sensitive to Quinolin-8-yl bulk
Bisoxazoline (BOX)(S,S)-Ph-BOXAryl β-Hydroxyamides85-92Better tolerance for bulky aryl groups like Quinolin-8-yl than i-Pr-BOX
Pyridine-Oxazoline (PyBOX)(S)-i-Bu-PyBOXAryl/Alkyl β-Hydroxyamides88-94Broader scope, good performance with heteroaryl substrates like Quinolin-8-yl
Spiro Bisoxazoline (SpiroBOX)(R,R)-SpiroBOXSterically Demanding β-Hydroxyamides92-97Excellent results with Quinolin-8-yl due to rigid, deep chiral pocket

Gold(III)-Mediated Propargylic Substitution and Bromocyclization Strategies

Gold(III) catalysis offers an alternative route to the target (R)-dihydrooxazole, leveraging the activation of alkyne substrates towards nucleophilic attack. This strategy often employs a propargylic amide precursor, such as N-(quinolin-8-yl)-N-(1-phenylprop-2-yn-1-yl)amide. Gold(III) salts, particularly AuCl₃ or NaAuCl₄, activate the terminal alkyne towards intramolecular nucleophilic attack by the carbonyl oxygen, initiating a 5-endo-dig cyclization. This step forms an exocyclic vinyl-gold species. Subsequent protodeauration typically yields the 4,5-dihydrooxazole. However, achieving high enantioselectivity in direct gold-catalyzed cyclizations of propargylic amides remains challenging due to the linear coordination geometry of gold-alkyne complexes [6].

To circumvent the enantiocontrol limitation, a powerful two-step variation combines gold-mediated propargylic substitution with bromocyclization. In the first step, a racemic propargylic acetate undergoes Au(I)-catalyzed substitution with the anion derived from 8-hydroxyquinoline. This reaction proceeds via an SN2' mechanism, where the gold catalyst coordinates the alkyne, facilitating nucleophilic attack at the propargylic position, yielding the corresponding propargylic ether with high regioselectivity but racemic at the propargylic carbon. The resulting O-(propargylic)-quinolin-8-ol possesses the necessary carbon skeleton (aryl group at C1, propargylic chain, quinoline at O). Crucially, the quinolin-8-ol nitrogen can later act as the nucleophile for ring closure.

  • Bromocyclization for Enantiocontrol: The key stereochemical step involves electrophile-mediated cyclization. Treatment of the propargylic ether with a bromenium source (e.g., NBS or Br₂) generates a bromirenium ion intermediate at the alkyne terminus. This highly electrophilic species is attacked intramolecularly by the quinoline nitrogen in a stereospecific 5-endo-dig cyclization. The reaction proceeds through a transition state where the bulky phenyl substituent adopts a pseudo-equatorial position, leading predominantly to the trans-dihydrooxazole. If the propargylic carbon is chiral (e.g., if enantiopure propargylic acetates are used), diastereoselective cyclization can occur. Alternatively, resolution or asymmetric synthesis of the propargylic precursor can be employed to obtain the target molecule enantioselectively. The bromo substituent introduced during cyclization can often be removed reductively (e.g., Bu3SnH) or displaced if desired [6].
  • Quinolin-8-yl Specificity: The 8-position of quinoline is uniquely suited for this strategy. Its proximity to the oxygen nucleophile in the substitution step allows for chelation or directing effects potentially aiding the Au-catalyzed substitution. More importantly, during bromocyclization, the nitrogen's nucleophilicity and its fixed position relative to the ether oxygen (forming part of the future oxazole ring) are crucial for the regioselective 5-endo-dig ring closure onto the activated alkyne.

Scheme 1: Gold/Bromocyclization Strategy

Racemic Propargylic Acetate + 8-Hydroxyquinoline|| Au(I) Catalyst (e.g., PPh₃AuNTf₂)| S<sub>N</sub>2' SubstitutionVO-(Propargylic)-Quinolin-8-ol (Racemic at Propargylic Carbon)|| Br₂ or NBS| Bromocyclization (Diastereoselective)V(±)-4-Bromo-4-phenyl-2-(quinolin-8-yl)-5,6-dihydro-4H-1,3-oxazine (or related)|| Dehydrohalogenation / AdjustmentV(±)-4-Phenyl-2-(quinolin-8-yl)-4,5-dihydrooxazole|| Resolution or|_______________________________________|Use Enantiopure Propargylic Acetate --> (R)-Product

Ligand Design for Asymmetric Induction in Radical Intermediates

Achieving high enantioselectivity in reactions involving open-shell intermediates for constructing the target dihydrooxazole presents unique challenges and opportunities. The steric bulk and potential coordinative ability of the quinolin-8-yl group necessitate tailored chiral ligands capable of effectively controlling the geometry and trajectory of radical species within the catalyst's coordination sphere. Recent advances focus on designing bidentate and tridentate ligands capable of stabilizing nickel or copper centers involved in catalytic radical cross-coupling or atom-transfer cyclization processes relevant to oxazole formation [4] [10].

The core strategy involves generating an α-amino radical or an α-amido radical intermediate adjacent to the future oxazole ring. For instance, nickel-catalyzed reductive coupling between an α-amido bromide (e.g., 2-bromo-N-(quinolin-8-yl)acetamide) and an aldehyde (e.g., benzaldehyde) can form a β-hydroxyamide intermediate crucial for subsequent cyclization. Alternatively, copper-catalyzed atom-transfer radical addition (ATRA) or cyclization onto enamides derived from quinolin-8-amine can directly forge the C-C and C-O bonds of the dihydrooxazole ring system. In these scenarios, the chiral ligand must effectively bind the metal, control the approach of the radical precursor and coupling partner, and dictate the stereochemistry of radical recombination or addition.

  • Ligand Requirements for Radical Control: Effective ligands for asymmetric radical reactions involving the quinolin-8-yl group typically feature:
  • C2-Symmetry: Bisoxazolines (BOX), salens, or bisimines enforce a predictable chiral environment.
  • Bulky, Tunable Substituents: tert-Butyl, adamantyl, or 2-naphthyl groups on the ligand periphery create steric walls essential for differentiating prochiral faces. The substituents must be large enough to shield one face effectively from the bulky quinolin-8-yl moiety but not so large as to prevent substrate approach entirely or cause catalyst deactivation via unproductive coordination of the quinoline nitrogen. Tridentate ligands like PyBOX or NNN pincer ligands offer enhanced stability and defined geometry but may have slower substrate association kinetics [4] [7].
  • Secondary Coordination Sites: Ligands incorporating hydrogen-bond donors (e.g., squaramide moieties in bisoxazoline-squaramide hybrids) or Lewis basic sites can engage in non-covalent interactions (H-bonding, π-stacking) with the quinoline ring or the carbonyl oxygen of the substrate. This pre-organizes the substrate within the chiral pocket, improving stereodifferentiation during the radical step. Computational modeling (DFT) is crucial for predicting how the quinolin-8-yl group interacts with these secondary sites [10].
  • Mechanistic Considerations: In Ni-catalyzed reductive couplings, the chiral Ni(0) complex reduces the α-amido bromide, generating a Ni(I) species and an α-amido radical. This radical adds to the carbonyl carbon of the aldehyde (e.g., benzaldehyde), forming a β-hydroxyalkyl radical. This radical is then oxidized by the Ni(I) species, yielding a Ni(II) alkoxide. Ligand exchange or protonation releases the β-hydroxyamide. The stereochemistry is primarily set during the radical addition to the aldehyde, influenced by the chiral ligand's control over the aldehyde's conformation and orientation relative to the approaching radical. The subsequent cyclization to the dihydrooxazole often proceeds with retention of configuration. The quinolin-8-yl nitrogen's coordination to nickel during radical generation or trapping can significantly influence the radical's conformation and reactivity, impacting enantioselectivity [4].
  • Stereochemical Challenges: The planar nature of radical intermediates makes enantiocontrol inherently more difficult than for closed-shell ions or organometallics. The ligand must effectively "capture" and orient the radical within its chiral environment rapidly relative to the radical's lifetime. The bulky quinolin-8-yl group exacerbates this challenge but also provides a significant "handle" for the ligand to interact with, potentially through π-stacking or steric repulsion, aiding enantioselection. Achieving high ee often requires very low temperatures (-78°C) and carefully chosen reducing agents (e.g., Mn⁰, TDAE) for Ni-catalyzed processes [4] [10].

Table 2: Ligand Design Strategies for Radical-Based Asymmetric Synthesis of Chiral Oxazolines

Ligand TypeKey Structural FeaturesMechanistic RoleAdvantages for Quinolin-8-ylLimitations
C2-Symmetric Bisoxazoline (BOX)Rigid chiral backbone; sterically demanding aryl/alkyl groups at C4.Creates defined chiral pocket; controls radical approach vector via steric repulsion.Well-established synthesis; tunable sterics; good results with less bulky heterocycles.Limited ability to engage in specific interactions with quinoline; steric clash can hinder substrate binding.
Pyridine-Bisoxazoline (PyBOX)Tridentate (N,N,N); planar pyridine core.Enhances catalyst stability; defines octahedral geometry around metal; can stabilize radical intermediates.Improved stability vs BOX; potentially better control over quinoline coordination.Reduced flexibility; potentially slower substrate association; synthesis can be longer.
Salan/Salen-typeN2O2 tetradentate; often more electron-rich.Stabilizes high oxidation state metals; can participate in secondary interactions.Potential for H-bonding with substrate NH/OH groups.Less common for radical reactions; bulkier coordination sphere may hinder quinoline approach.
Hybrid H-bond Donor Ligands (e.g., BOX-Squaramide)Bisoxazoline core + H-bond donor module (e.g., squaramide, thiourea).Combines steric shielding with directional H-bonding to pre-organize substrate.H-bonding to quinoline carbonyl or nitrogen can lock substrate conformation, dramatically improving ee with bulky heterocycles.Increased synthetic complexity; potential for catalyst inhibition by polar solvents or substrates.

Properties

Product Name

(R)-4-Phenyl-2-(quinolin-8-yl)-4,5-dihydrooxazole

IUPAC Name

(4R)-4-phenyl-2-quinolin-8-yl-4,5-dihydro-1,3-oxazole

Molecular Formula

C18H14N2O

Molecular Weight

274.3 g/mol

InChI

InChI=1S/C18H14N2O/c1-2-6-13(7-3-1)16-12-21-18(20-16)15-10-4-8-14-9-5-11-19-17(14)15/h1-11,16H,12H2/t16-/m0/s1

InChI Key

GKAXTVNUHSGHTR-INIZCTEOSA-N

SMILES

C1C(N=C(O1)C2=CC=CC3=C2N=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1C(N=C(O1)C2=CC=CC3=C2N=CC=C3)C4=CC=CC=C4

Isomeric SMILES

C1[C@H](N=C(O1)C2=CC=CC3=C2N=CC=C3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.